Cas no 79207-97-9 (1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione)

1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione structure
79207-97-9 structure
Product Name:1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione
CAS No:79207-97-9
MF:C20H16O4
MW:320.338645935059
MDL:MFCD05721400
CID:984593
PubChem ID:331628
Update Time:2025-04-20

1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione Chemical and Physical Properties

Names and Identifiers

    • 1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione
    • 1,4-bis(prop-2-enoxy)anthracene-9,10-dione
    • 1,4-bis(prop-2'-enyloxy)-9,10-anthraquinone
    • 1,4-diallylanthraquinone
    • AC1L79GP
    • NSC325639
    • 79207-97-9
    • 1,4-Bis(allyloxy)anthraquinone
    • 1,4-bis(allyloxy)anthracene-9,10-dione
    • NSC-325639
    • DTXSID70318068
    • 1,4-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
    • MDL: MFCD05721400
    • Inchi: 1S/C20H16O4/c1-3-11-23-15-9-10-16(24-12-4-2)18-17(15)19(21)13-7-5-6-8-14(13)20(18)22/h3-10H,1-2,11-12H2
    • InChI Key: YNNIDWUSAOFGLS-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1=CC=C(C2C(C3C=CC=CC=3C(C=21)=O)=O)OCC=C

Computed Properties

  • Exact Mass: 320.10488
  • Monoisotopic Mass: 320.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6
  • LogP: 3.59160

1,4-bis(prop-2-en-1-yloxy)anthracene-9,10-dione Pricemore >>

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